molecular formula C7H7Cl2NO B13671710 3-Chloro-2-(chloromethyl)-5-methoxypyridine

3-Chloro-2-(chloromethyl)-5-methoxypyridine

Cat. No.: B13671710
M. Wt: 192.04 g/mol
InChI Key: BFMLRGRTNQPDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(chloromethyl)-5-methoxypyridine: is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, one on the second carbon and another on the chloromethyl group attached to the second carbon, along with a methoxy group on the fifth carbon of the pyridine ring. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-5-methoxypyridine typically involves the chlorination of 2-(chloromethyl)-5-methoxypyridine. This can be achieved through the following steps:

    Starting Material: 2-(chloromethyl)-5-methoxypyridine.

    Chlorination: The starting material is subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the third position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(chloromethyl)-5-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction can lead to the formation of 3-chloro-2-(methyl)-5-methoxypyridine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-2-(chloromethyl)-5-methoxypyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of chlorinated pyridines on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-5-methoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
  • 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
  • 2-Chloro-3-chloromethyl-6,7-dimethylquinoline

Comparison: 3-Chloro-2-(chloromethyl)-5-methoxypyridine is unique due to the presence of the methoxy group at the fifth position, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The methoxy group can enhance the compound’s solubility and influence its interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-5-methoxypyridine

InChI

InChI=1S/C7H7Cl2NO/c1-11-5-2-6(9)7(3-8)10-4-5/h2,4H,3H2,1H3

InChI Key

BFMLRGRTNQPDDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.